molecular formula C11H14O2 B2809352 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol CAS No. 1785313-29-2

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Cat. No.: B2809352
CAS No.: 1785313-29-2
M. Wt: 178.231
InChI Key: BASZNHWCMLQZGI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by a benzofuran ring system with a propanol side chain. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes in the presence of a fluoride ion source . Another approach involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of microwave-assisted synthesis (MWI) for efficient and rapid production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include borane-dimethyl sulfide complex for reductions, and silver (I) complexes for condensation reactions . Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran: A simpler benzofuran derivative without the propanol side chain.

    2-Methyl-2,3-dihydro-1-benzofuran: A methyl-substituted benzofuran derivative.

    2,3-Dihydro-5-benzofuranamine: A benzofuran derivative with an amine group.

Uniqueness

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is unique due to its specific structure, which combines the benzofuran ring with a propanol side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASZNHWCMLQZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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